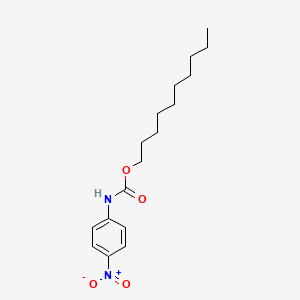
Carbamic acid, (4-nitrophenyl)-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-nitrophenyl)-, decyl ester: is an organic compound with the molecular formula C17H26N2O4 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a decyl ester group and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (4-nitrophenyl)-, decyl ester typically involves the reaction of 4-nitrophenyl isocyanate with decyl alcohol . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
4-nitrophenyl isocyanate+decyl alcohol→Carbamic acid, (4-nitrophenyl)-, decyl ester
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The ester bond in carbamic acid, (4-nitrophenyl)-, decyl ester can be hydrolyzed under acidic or basic conditions to yield and .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as or .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 4-nitrophenol and decyl carbamate.
Reduction: 4-aminophenyl carbamic acid, decyl ester.
Substitution: Substituted phenyl carbamic acid, decyl ester derivatives.
Applications De Recherche Scientifique
Chemistry: Carbamic acid, (4-nitrophenyl)-, decyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester hydrolysis.
Medicine: pharmaceuticals , particularly as prodrugs that release active agents upon hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings due to its reactivity and ability to form stable bonds.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, decyl ester involves its hydrolysis to release 4-nitrophenol and decyl carbamate . The 4-nitrophenol can act as an inhibitor of certain enzymes, while the decyl carbamate can interact with biological membranes due to its long alkyl chain.
Comparaison Avec Des Composés Similaires
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, methyl ester
- Carbamic acid, (4-nitrophenyl)-, butyl ester
Comparison:
- Carbamic acid, (4-nitrophenyl)-, decyl ester has a longer alkyl chain compared to its ethyl, methyl, and butyl counterparts, which can influence its solubility and interaction with biological membranes.
- The longer alkyl chain in the decyl ester provides greater hydrophobicity , making it more suitable for applications in hydrophobic environments .
Propriétés
Numéro CAS |
93814-57-4 |
|---|---|
Formule moléculaire |
C17H26N2O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
decyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-9-14-23-17(20)18-15-10-12-16(13-11-15)19(21)22/h10-13H,2-9,14H2,1H3,(H,18,20) |
Clé InChI |
LYVUCZOQWJNQEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


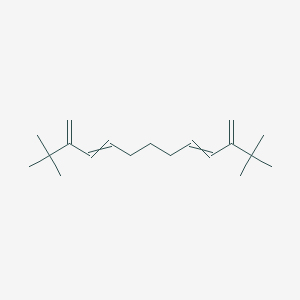

![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
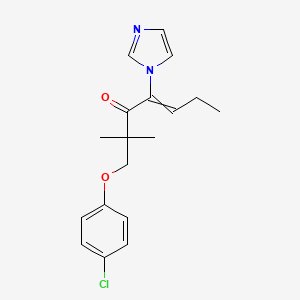
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
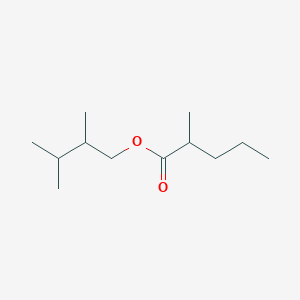
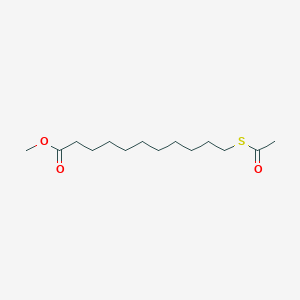
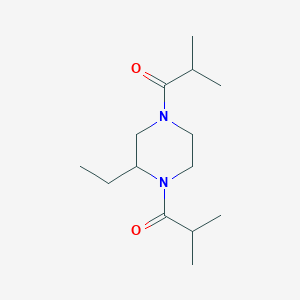
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
